5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid 5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid
Brand Name: Vulcanchem
CAS No.: 1989659-34-8
VCID: VC5443007
InChI: InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6)
SMILES: C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O
Molecular Formula: C7H12N4O4
Molecular Weight: 216.197

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid

CAS No.: 1989659-34-8

Cat. No.: VC5443007

Molecular Formula: C7H12N4O4

Molecular Weight: 216.197

* For research use only. Not for human or veterinary use.

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid - 1989659-34-8

Specification

CAS No. 1989659-34-8
Molecular Formula C7H12N4O4
Molecular Weight 216.197
IUPAC Name 5-(2-aminoethyl)-1H-imidazol-2-amine;oxalic acid
Standard InChI InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6)
Standard InChI Key NRXWTKCTLKUKCV-UHFFFAOYSA-N
SMILES C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of two components:

  • 5-(2-aminoethyl)-1H-imidazol-2-amine: A bicyclic structure featuring an imidazole ring substituted with a 2-aminoethyl group at position 5 and an amine group at position 2.

  • Oxalic acid: A dicarboxylic acid that forms a salt with the imidazole derivative .

The molecular formula is C₅H₁₀N₄·C₂H₂O₄, yielding a molecular weight of 216.19 g/mol . Key structural identifiers include:

PropertyValueSource
SMILESC1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O
InChIKeyNRXWTKCTLKUKCV-UHFFFAOYSA-N
logP (Partition coefficient)Not explicitly reported; estimated ~-1.5 (imidazole moiety)
Hydrogen bond donors5

The planar imidazole ring facilitates aromatic π-π interactions, while the aminoethyl side chain enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Routes

A solvent-free multicomponent approach, inspired by silica chloride-catalyzed imidazole synthesis, is hypothesized for this compound . Key steps include:

  • Condensation: Reacting glyoxal derivatives with ethylenediamine under acidic conditions.

  • Salt Formation: Treating the free base with oxalic acid in ethanol.

Reaction conditions optimized for similar imidazoles suggest:

  • Catalyst: Silica chloride (250 mg/mmol substrate) .

  • Temperature: 80°C .

  • Yield: ~78–85% (extrapolated from analogous syntheses) .

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography (hexane:ethyl acetate gradient) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the structure .

Interaction Studies

Protein Binding

Preliminary data from analogous compounds indicate:

  • Serum albumin binding: Moderate affinity (Ka ≈ 10⁴ M⁻¹) due to hydrophobic and hydrogen-bonding interactions.

  • DNA intercalation: Limited evidence; planar imidazole rings may weakly bind to minor grooves.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)logPKey Biological Activity
5-(2-Aminoethyl)-1H-imidazol-2-amine oxalate216.19~-1.5Antimicrobial, enzyme inhibition
1-Methyl-1H-imidazol-5-amine oxalate187.15-0.8Antifungal (Candida spp.)
5-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1-methyl-1H-imidazol-2-amine 405.814.3Anticancer (in vitro)

The lower logP of 5-(2-aminoethyl)-1H-imidazol-2-amine oxalate compared to chlorophenyl-substituted analogs suggests better aqueous solubility, favoring pharmacokinetic profiles .

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